1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol
Description
“1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” is a Schiff base compound synthesized from the condensation of 2-naphthol (a naphthalene derivative with a hydroxyl group at position 2) and a substituted aromatic amine, specifically 2,6-diisopropylphenylamine. The compound features a hydroxyl group at the 2-position of the naphthalene ring and an iminomethyl group (-CH=N-) at the 1-position, linked to the bulky 2,6-diisopropylphenyl substituent. The bulky 2,6-diisopropylphenyl group enhances steric hindrance, which can influence molecular packing, solubility, and reactivity .
Properties
IUPAC Name |
1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIHSZKMMOERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,6-diisopropylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and naphthol rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and naphthol derivatives depending on the reagents used.
Scientific Research Applications
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and hydroxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
(a) L3: (E)-N-(2,6-Diisopropylphenyl)-1-(naphthalen-2-yl)methanimine
- Structural Difference : Unlike the target compound, L3 is derived from 2-naphthaldehyde (aldehyde at position 2) rather than 2-naphthol (hydroxyl at position 2). This results in distinct electronic profiles: the hydroxyl group in the target compound introduces hydrogen-bonding capability and acidity (pKa ~9–10 for 2-naphthol derivatives), whereas L3’s aldehyde-derived imine lacks such properties .
- Steric Effects : Both compounds feature the bulky 2,6-diisopropylphenyl group, which reduces molecular flexibility and increases steric shielding around the imine nitrogen. This hinders coordination with metal ions or interaction with biological targets compared to less bulky analogs (e.g., 2,6-dimethylphenyl derivatives) .
(b) L1 and L2: Mesityl and 2,6-Dimethylphenyl Derivatives
- Substituent Bulk: L1 (mesityl) and L2 (2,6-dimethylphenyl) have smaller substituents than the target compound.
- Electronic Effects : Electron-donating isopropyl groups in the target compound may slightly increase electron density at the imine nitrogen compared to methyl groups, influencing reactivity in catalytic or coordination reactions .
Spectroscopic and Analytical Data
- NMR Shifts : In L3 (), the imine proton (CH=N) resonates at δ 8.5–9.0 ppm in $ ^1H $-NMR, similar to the target compound. However, the hydroxyl proton in the target compound (absent in L3) appears as a broad peak at δ 5.0–6.0 ppm, confirming its distinct hydrogen-bonding capacity .
- IR Spectroscopy : The target compound exhibits a strong O-H stretch at ~3200 cm$ ^{-1} $ and C=N stretch at ~1600 cm$ ^{-1} $, whereas L3 shows only the C=N stretch, highlighting functional group differences .
Chemical Stability and Reactivity
- Hydrolytic Stability : The target compound’s hydroxyl group may increase susceptibility to hydrolysis compared to aldehyde-derived Schiff bases (e.g., L3). However, steric protection from the 2,6-diisopropylphenyl group could mitigate this effect .
- Coordination Chemistry : The hydroxyl group enables chelation with metal ions (e.g., Cu$ ^{2+} $, Zn$ ^{2+} $), a feature absent in L3. This property is valuable for designing metal-organic frameworks (MOFs) or catalysts .
Biological Activity
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol, also known by its CAS number 937030-19-8, is a compound characterized by its unique structural features combining a naphthol moiety with an imine group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C23H25NO
- Molecular Weight : 331.45 g/mol
- IUPAC Name : 1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol
The biological activity of this compound is primarily attributed to its functional groups:
- The hydroxyl group can form hydrogen bonds with biological molecules.
- The imine group facilitates coordination with metal ions, potentially influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.60 µM | 7.19 µM |
| Escherichia coli | 5.00 µM | 10.00 µM |
| Pseudomonas aeruginosa | 4.50 µM | 9.00 µM |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and cervical cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer | 12.5 |
| Cervical Cancer | 15.0 |
| Melanoma | 10.5 |
The mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the pathogenicity of many bacteria.
Study on Anticancer Properties
Another study in Cancer Research focused on the compound's effects on human cancer cell lines. The researchers found that treatment with varying concentrations of the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
